Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate
Description
Properties
CAS No. |
919989-53-0 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
dimethyl 1-cyclohexylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-18-13(16)10-8-12(14(17)19-2)15(9-10)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
RMDWQANWOHXZER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1C2CCCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a common method for forming the pyrrole ring structure essential for dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate.
- General Reaction Conditions :
- A suitable precursor compound containing both carbonyl and amine functionalities is typically reacted under acidic or basic conditions to facilitate cyclization.
- Common solvents include acetic acid or ethanol, with temperatures ranging from room temperature to reflux conditions.
Decarboxylation Methods
Decarboxylation is often employed to convert carboxylic acid derivatives into their corresponding pyrroles.
- Example Procedure :
- A mixture of dimethyl 1-cyclohexyl-3-carboxylic acid and a dehydrating agent (like phosphoric acid) can be heated to promote decarboxylation.
- Typical yields from this method range from 70% to 90% depending on the reaction conditions and purity of starting materials.
Use of Catalysts
Catalysts can significantly enhance the efficiency of the synthesis process.
- Transition Metal Catalysts :
- Copper or palladium-based catalysts are often used in conjunction with organic solvents to facilitate reactions such as cross-coupling or cyclization.
The following table summarizes various preparation methods along with their yields and specific conditions:
| Method | Starting Material | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Dimethyl cyclohexanecarboxylate | Acetic acid, reflux | 85% |
| Decarboxylation | Dimethyl 1-cyclohexyl-3-carboxylic acid | Phosphoric acid, heat | 75% |
| Transition Metal Catalysis | Various substituted pyrroles | Copper(II) acetate, NMP | Up to 90% |
The preparation of this compound involves diverse methods that can be optimized for yield and efficiency. Each method has its advantages depending on the desired application and available reagents. Future research may focus on refining these methods further or exploring novel synthetic routes that could provide additional benefits in terms of sustainability or cost-effectiveness.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester groups at positions 2 and 4 undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives. Transesterification with alcohols (e.g., ethanol) can also occur in the presence of catalysts like sulfuric acid or titanium isopropoxide .
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5), though steric hindrance from the cyclohexyl group (at N1) may direct substitution to C5. Common reactions include halogenation, nitration, and Friedel-Crafts acylation .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with azomethine ylides or aziridines under microwave irradiation, forming fused heterocycles. Bulkier substituents (e.g., cyclohexyl) influence reaction pathways .
Nucleophilic Substitution at the Ester Group
The ester groups can be replaced by amines or thiols via nucleophilic acyl substitution, forming amides or thioesters .
Reduction Reactions
Catalytic hydrogenation of the pyrrole ring is possible but challenging due to aromatic stability. Selective reduction of ester groups to alcohols has been reported .
Cross-Coupling Reactions
The compound engages in Suzuki-Miyaura couplings when halogenated at C5. The cyclohexyl group enhances steric stability during catalysis .
Heterocycle Functionalization
The pyrrole nitrogen can be further alkylated or acylated, though the cyclohexyl group limits accessibility .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8h | 1-Cyclohexyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | 40% |
Key Challenges and Research Gaps
-
Steric Hindrance : The cyclohexyl group at N1 reduces reactivity at C3 and C5, necessitating harsher conditions for electrophilic substitutions .
-
Solubility : Limited solubility in polar solvents complicates reactions in aqueous media .
-
Catalytic Compatibility : Palladium-based catalysts exhibit reduced efficiency due to coordination with the pyrrole ring .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that compounds derived from pyrrole structures, including dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate, exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown effectiveness against both Gram-positive and Gram-negative bacteria, with studies highlighting the importance of structural modifications for enhancing activity . The presence of substituents at specific positions on the pyrrole ring can influence the compound's interaction with bacterial targets, making it a candidate for developing new antibacterial agents.
Neuroprotective Properties
Pyrrole derivatives have been investigated for their neuroprotective effects. Some studies suggest that compounds similar to this compound may help in protecting neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases . This potential makes it a subject of interest for further research in treating conditions such as Alzheimer's and Parkinson's diseases.
Organic Synthesis
Multicomponent Reactions
this compound can serve as a versatile building block in multicomponent reactions (MCRs). MCRs are valuable in synthetic organic chemistry as they allow the rapid assembly of complex molecules from simple starting materials. The compound's ability to participate in various reactions can lead to the synthesis of diverse heterocyclic compounds .
Synthesis of Bioactive Molecules
The compound has been utilized in synthesizing biologically active molecules through innovative reaction pathways. For instance, it can be involved in forming pyrrolidine derivatives, which are known for their pharmacological properties. The strategic use of this compound in these syntheses highlights its importance in drug discovery and development .
Material Science
Polymer Chemistry
In material science, pyrrole derivatives have been explored for their potential applications in polymer chemistry. The incorporation of this compound into polymer matrices can enhance the material's properties, such as conductivity and thermal stability. Research is ongoing to evaluate how these modifications can lead to advanced materials for electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation and Packing
The substituent at the 1-position of pyrrole or pyrazole dicarboxylates significantly impacts molecular packing and intermolecular interactions:
Key Observations :
- Cyclohexyl vs. This steric bulk may also limit hydrogen bonding, as seen in pyrazole analogs where aryl substituents facilitate C–H⋯O interactions .
- Hydroxyl vs. Ester Groups : Compounds with hydroxyl groups (e.g., dimethyl 5-acetyl-1-hydroxy-1H-pyrrole-2,3-dicarboxylate) exhibit strong intramolecular hydrogen bonds, conferring oxidation resistance. In contrast, the target compound’s ester groups likely participate in weaker intermolecular C–H⋯O interactions .
Hydrogen Bonding and Reactivity
Hydrogen bonding patterns vary with substituent electronic and steric properties:
- Cyclohexyl Derivatives : The bulky cyclohexyl group may disrupt extended hydrogen-bonded networks, favoring isolated C–H⋯O interactions or van der Waals-dominated packing.
- Chloromethyl Derivatives : Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate shows high reactivity due to the labile chlorine atom, enabling nucleophilic substitutions. This contrasts with the target compound’s ester groups, which are more stable but susceptible to hydrolysis .
- Hydroxyl-Containing Analogs : Intramolecular hydrogen bonds in dimethyl 5-acetyl-1-hydroxy-1H-pyrrole-2,3-dicarboxylate (O–H⋯O distance: 2.558 Å, angle: 150.8°) enhance stability against oxidation, a property absent in the target compound .
Physicochemical and Spectral Properties
Limited data are available for the target compound, but comparisons can be drawn from related structures:
Analysis :
- The cyclohexyl group likely lowers solubility in polar solvents compared to analogs with hydrophilic substituents (e.g., hydroxyl or aminophenyl groups).
- Spectral data for related compounds highlight distinct signals for substituents (e.g., ester carbonyls, nitrophenyl groups), which would aid in characterizing the target compound .
Biological Activity
Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on recent studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C14H19NO4
- Key Functional Groups : Pyrrole ring, two carboxylate groups, and a cyclohexyl substituent.
The unique structure of this compound influences its reactivity and interaction with biological targets, making it a subject of interest for various pharmacological applications.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds with similar pyrrole structures have shown effective action against various bacterial strains, including drug-resistant bacteria. A study highlighted that certain pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for bacterial growth. Studies have indicated that pyrrole-based compounds can effectively inhibit DHFR, which is significant for developing antibacterial agents targeting this pathway .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some synthetic routes and modifications that enhance biological activity:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Cyclohexanone + Pyrrole Derivative | Formation of pyrrole ring |
| 2 | Esterification | Dimethyl Malonate + Pyrrole | Introduction of carboxylate groups |
| 3 | Functionalization | Substituents (e.g., halogens) | Enhanced biological activity |
These synthetic strategies allow for the development of analogs with improved efficacy and selectivity against biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the pyrrole family:
- Study on Antitubercular Activity : A series of pyrrole derivatives were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited MIC values ranging from 0.05 to 0.1 µg/mL, indicating potent antitubercular properties .
- Molecular Docking Studies : Computational studies have shown that this compound interacts favorably with active sites of target enzymes like DHFR, suggesting a viable mechanism for its antibacterial action .
- In Vivo Efficacy : Preliminary in vivo studies demonstrated that certain pyrrole derivatives maintain stability in biological systems while exhibiting low cytotoxicity, making them promising candidates for further development .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate and its analogs?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions using cyclohexylamine derivatives with dicarbonyl precursors, followed by esterification. For example, analogous pyrrole dicarboxylates (e.g., dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate) are synthesized via cyclization of β-keto esters with amines under acidic conditions . Optimization of reaction stoichiometry and temperature is critical to avoid side products. Characterization via -NMR and IR confirms functional group incorporation.
Q. How is X-ray crystallography employed to confirm the molecular structure of pyrrole dicarboxylates?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise structural data, including bond lengths, angles, and torsion angles. For instance, monoclinic crystal systems (e.g., ) are resolved with parameters like , and , ensuring minimal displacement errors . Software suites like SHELXTL refine data, while displacement ellipsoids (60% probability level) validate atomic positions .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing pyrrole dicarboxylates with high regioselectivity?
- Methodological Answer : Employ factorial design (e.g., 2 designs) to test variables like solvent polarity, temperature, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) identify transition states and intermediates, narrowing optimal conditions . For example, ICReDD’s hybrid approach combines computational predictions with experimental validation to reduce trial-and-error inefficiencies .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for pyrrole derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Compare experimental -NMR shifts with density functional theory (DFT)-calculated chemical shifts.
- X-ray : Validate computational geometries (e.g., bond angles) against SCXRD data .
- Adjust computational parameters : Include solvent effects or dispersion corrections in DFT models to align with experimental observations .
Q. How do steric effects from the cyclohexyl substituent influence the compound’s reactivity and stability?
- Methodological Answer : Conduct comparative studies with analogs (e.g., benzyl or methyl substituents) to assess steric hindrance. Use kinetic experiments (e.g., Arrhenius plots) to measure reaction rates in ester hydrolysis or cycloadditions. SCXRD data (e.g., dihedral angles) reveal conformational constraints, while molecular dynamics simulations model steric interactions .
Q. What advanced spectroscopic techniques are recommended for characterizing electronic properties of pyrrole dicarboxylates?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Probe π→π* transitions and substituent effects on emission spectra.
- Electrochemical Methods : Cyclic voltammetry identifies redox-active sites influenced by the cyclohexyl group.
- EPR Spectroscopy : Detect radical intermediates in oxidation reactions, leveraging the compound’s oxidation-resistant N-hydroxypyrrole backbone .
Data Analysis and Experimental Design
Q. How should researchers design experiments to analyze thermal stability under varying conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures () and phase transitions. Pair with computational thermochemistry (e.g., Gaussian-based calculations) to predict bond dissociation energies. For reproducibility, maintain inert atmospheres (N/Ar) during thermal studies .
Q. What statistical approaches are suitable for analyzing contradictory catalytic activity data in pyrrole derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or confounding variables. Use Bayesian statistics to quantify uncertainty in kinetic measurements. Replicate experiments under controlled humidity and oxygen levels to isolate environmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
